molecular formula C15H12ClFINO2 B4219884 3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide

3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide

Cat. No.: B4219884
M. Wt: 419.61 g/mol
InChI Key: XXZYIVUPHHMGJW-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro, ethoxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 3-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with 2-fluoro-4-iodobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro, ethoxy, fluoro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

    Material Science: The unique chemical properties of this compound make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to investigate the effects of specific chemical modifications on biological activity.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, ethoxy, fluoro, and iodo groups can influence the binding affinity and specificity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide: Lacks the iodine substituent, which may affect its chemical properties and biological activity.

    3-chloro-4-ethoxy-N-(4-iodophenyl)benzamide: Similar structure but with different positioning of the iodine substituent, leading to variations in reactivity and applications.

    4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide: Lacks the chloro substituent, which can influence its overall chemical behavior.

Uniqueness

The unique combination of chloro, ethoxy, fluoro, and iodo groups in 3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide imparts distinct chemical properties, such as specific reactivity patterns and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(2-fluoro-4-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFINO2/c1-2-21-14-6-3-9(7-11(14)16)15(20)19-13-5-4-10(18)8-12(13)17/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZYIVUPHHMGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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